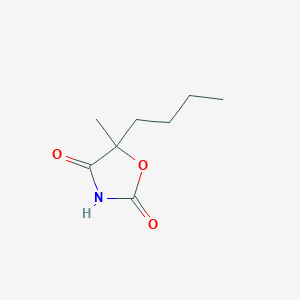
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione, also known as BMOD, is a cyclic imide compound with a molecular formula of C9H13NO3. It is a white to off-white crystalline powder that is soluble in water, ethanol, and acetone. BMOD has been widely used in scientific research due to its unique chemical and physical properties.
Wirkmechanismus
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are important in the regulation of neurotransmitters in the central nervous system. 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has some limitations, such as its low solubility in organic solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione in scientific research. One potential direction is the synthesis of 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione derivatives with improved properties, such as increased solubility or enhanced biological activity. Another direction is the use of 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione in the development of new drugs for the treatment of neurological disorders or inflammatory diseases. Additionally, 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione could be used as a starting material for the synthesis of chiral compounds with potential pharmaceutical applications.
In conclusion, 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione is a versatile compound with unique chemical and physical properties. It has been extensively used in scientific research as a starting material for the synthesis of various compounds. 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has been shown to have neuroprotective and anti-inflammatory effects, and has potential applications in the development of new drugs. Further research is needed to fully understand the potential of 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione in scientific research.
Synthesemethoden
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione can be synthesized by reacting butylamine and methyl acrylate in the presence of a catalyst. The reaction yields 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione as a product, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has been extensively used in scientific research as a starting material for the synthesis of various compounds. It has been used in the synthesis of biologically active compounds such as antitumor agents, antifungal agents, and anti-inflammatory agents. 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has also been used in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
130689-73-5 |
|---|---|
Produktname |
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione |
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
5-butyl-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C8H13NO3/c1-3-4-5-8(2)6(10)9-7(11)12-8/h3-5H2,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
CUCOSIIJLLJQIC-UHFFFAOYSA-N |
SMILES |
CCCCC1(C(=O)NC(=O)O1)C |
Kanonische SMILES |
CCCCC1(C(=O)NC(=O)O1)C |
Synonyme |
2,4-Oxazolidinedione,5-butyl-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



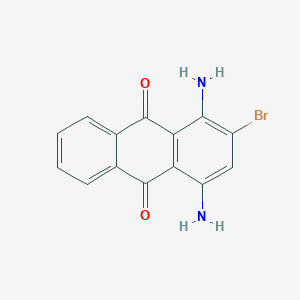
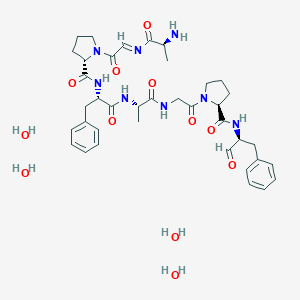
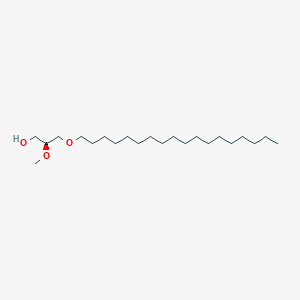
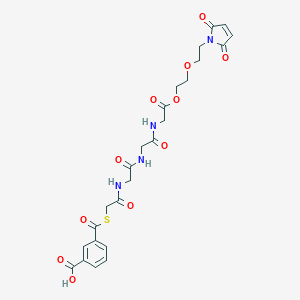
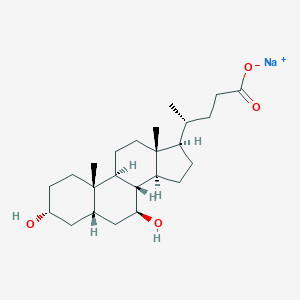
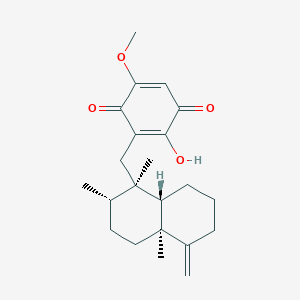
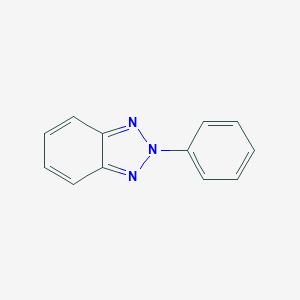
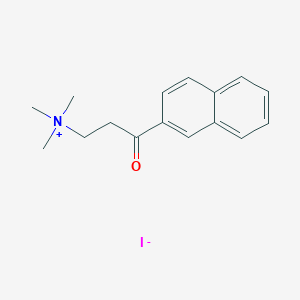
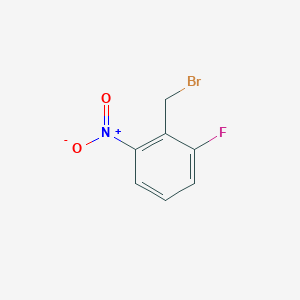
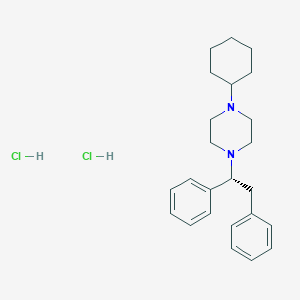
![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)


